molecular formula C10H6ClNO2 B1629305 2-Chloro-3-nitronaphthalene CAS No. 38396-21-3

2-Chloro-3-nitronaphthalene

Cat. No.: B1629305
CAS No.: 38396-21-3
M. Wt: 207.61 g/mol
InChI Key: BUJHUYMLGZRWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitronaphthalene (C₁₀H₆ClNO₂) is a chlorinated nitroaromatic compound derived from naphthalene. Its structure features a chlorine atom at the 2-position and a nitro group at the 3-position of the naphthalene ring. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of nitro and chloro groups, which enhance reactivity in substitution and coupling reactions .

Properties

CAS No.

38396-21-3

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-chloro-3-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H

InChI Key

BUJHUYMLGZRWQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-3-nitronaphthalene with selected analogs, highlighting key physical properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound* C₁₀H₆ClNO₂ 207.62 Not reported Not reported Likely soluble in organic solvents†
2-Chloronaphthalene C₁₀H₇Cl 162.62 60 256 Soluble in alcohol, benzene, ether
1-Chloronaphthalene C₁₀H₇Cl 162.62 -20 259 Soluble in organic solvents
2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ 172.57 172–174 Decomposes Soluble in hot water, ethanol
4-Chloro-3-nitroacetophenone C₈H₆ClNO₃ 199.60 101 Not reported Soluble in polar aprotic solvents

*Data inferred from structural analogs; †Based on trends in nitroaromatic solubility .

Key Observations :

  • Substituent Effects: The nitro group in this compound increases molecular polarity compared to non-nitrated analogs like 2-Chloronaphthalene, likely elevating its melting/boiling points. This trend is observed in 2-Chloro-4-nitroaniline (m.p. 172–174°C vs. 60°C for 2-Chloronaphthalene) .
  • Solubility: Chloro-nitroaromatics generally exhibit lower water solubility but higher solubility in organic solvents (e.g., benzene, ethanol) due to hydrophobic and polar interactions .
Toxicity and Environmental Impact

While specific toxicological data for this compound are unavailable, related chloro-nitroaromatics (e.g., chloronaphthalenes) are associated with environmental persistence and bioaccumulation risks. Analytical methods like GC/MS (detection limit: 10 µg/kg in water) are employed to monitor such compounds .

Industrial and Research Relevance
  • Pharmaceuticals: Nitroaromatics serve as precursors to antibiotics and antifungals. For example, 4-Chloro-3-nitroacetophenone is a key intermediate in ketone-based drug synthesis .
  • Agrochemicals : Chloro-nitro derivatives are used in herbicide and pesticide formulations, leveraging their stability and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.